molecular formula C8H14ClNO B13700227 Ethyl 5-Hexynimidate Hydrochloride CAS No. 88499-79-0

Ethyl 5-Hexynimidate Hydrochloride

Katalognummer: B13700227
CAS-Nummer: 88499-79-0
Molekulargewicht: 175.65 g/mol
InChI-Schlüssel: QVSNLXWHYIDAQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5-Hexynimidate Hydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an ethyl group, a hexynimidate moiety, and a hydrochloride salt. Its distinct chemical properties make it a valuable subject of study in organic chemistry and related disciplines.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-Hexynimidate Hydrochloride typically involves the reaction of ethyl 5-hexynoate with an appropriate imidating agent under controlled conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product. Common solvents used in this synthesis include methanol and ethanol, which facilitate the reaction and subsequent purification steps.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 5-Hexynimidate Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The ethyl and hexynimidate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ethyl 5-hexynoate oxides, while reduction could produce ethyl 5-hexynimidate alcohols.

Wissenschaftliche Forschungsanwendungen

Ethyl 5-Hexynimidate Hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: this compound is used in the production of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of Ethyl 5-Hexynimidate Hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

    Ethyl 5-Hexynoate: A precursor in the synthesis of Ethyl 5-Hexynimidate Hydrochloride.

    Hexynimidate Derivatives: Compounds with similar structures but different substituents on the hexynimidate moiety.

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

88499-79-0

Molekularformel

C8H14ClNO

Molekulargewicht

175.65 g/mol

IUPAC-Name

ethyl hex-5-ynimidate;hydrochloride

InChI

InChI=1S/C8H13NO.ClH/c1-3-5-6-7-8(9)10-4-2;/h1,9H,4-7H2,2H3;1H

InChI-Schlüssel

QVSNLXWHYIDAQO-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=N)CCCC#C.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.